molecular formula C22H22Cl2N4O2 B2760581 N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251680-12-2

N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B2760581
CAS No.: 1251680-12-2
M. Wt: 445.34
InChI Key: SIPRWNRNLUWCGS-UHFFFAOYSA-N
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Description

N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can be achieved through several synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach includes the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles . These reactions are typically carried out in a microwave reactor to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials such as substituted 2-aminophenols and 2-halobenzaldehydes. The use of microwave-assisted synthesis can be advantageous for scaling up due to its efficiency and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .

Scientific Research Applications

N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors and enzymes, modulating their activity and leading to its pharmacological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect calcium channels and histamine receptors .

Properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N4O2/c1-14-5-4-8-18(24)20(14)25-19(29)13-28-11-9-15(10-12-28)22-26-21(27-30-22)16-6-2-3-7-17(16)23/h2-8,15H,9-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPRWNRNLUWCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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